N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide
Overview
Description
SR 12343: is a small molecule inhibitor that targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. It is specifically designed to disrupt the interaction between the inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) and the nuclear factor kappa-B essential modulator (NEMO), thereby inhibiting the activation of NF-κB. This compound has shown potential in various research areas, including inflammation, immune response, and degenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SR 12343 involves multiple steps, starting with the preparation of the core structure. The key steps include:
Formation of the Core Structure: The synthesis begins with the preparation of N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide. This involves the reaction of 3-bromophenylethylamine with 5-chloro-2-pyridinecarboxylic acid under appropriate conditions to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: While specific industrial production methods for SR 12343 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: SR 12343 undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common in its primary applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the aromatic ring.
Scientific Research Applications
Chemistry: SR 12343 is used as a tool compound to study the NF-κB signaling pathway. It helps in understanding the molecular mechanisms involved in the regulation of this pathway and its role in various cellular processes.
Biology: In biological research, SR 12343 is used to investigate the role of NF-κB in immune response and inflammation. It has been shown to inhibit tumor necrosis factor-alpha (TNF-α)-induced NF-κB activation, making it valuable in studying inflammatory diseases .
Medicine: SR 12343 has potential therapeutic applications in treating inflammatory and degenerative diseases. It has been studied in models of endotoxemia and Duchenne muscular dystrophy, where it demonstrated efficacy in reducing inflammation and improving muscle function .
Industry: In the pharmaceutical industry, SR 12343 is used in drug discovery and development to identify new therapeutic targets and develop novel treatments for diseases involving the NF-κB pathway.
Mechanism of Action
SR 12343 exerts its effects by mimicking the nuclear factor kappa-B essential modulator-binding domain (NBD) of IKKβ. This mimetic action disrupts the protein-protein interaction between IKKβ and NEMO, preventing the activation of the IKK complex. As a result, the phosphorylation and degradation of inhibitor of nuclear factor kappa-B (IκB) are inhibited, leading to the suppression of NF-κB activation. This inhibition reduces the expression of NF-κB target genes involved in inflammation and immune response .
Comparison with Similar Compounds
SR 12460: Another IKK/NF-κB inhibitor with a similar mechanism of action.
BAY 11-7082: An inhibitor that targets IκBα phosphorylation, thereby preventing NF-κB activation.
MG-132: A proteasome inhibitor that indirectly inhibits NF-κB by preventing the degradation of IκB.
Uniqueness of SR 12343: SR 12343 is unique in its selective disruption of the IKKβ-NEMO interaction, which distinguishes it from other NF-κB inhibitors that target different components of the pathway. This selective inhibition provides a more targeted approach to modulating NF-κB activity, potentially reducing off-target effects and improving therapeutic outcomes .
Properties
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-2-[(5-chloropyridin-2-yl)amino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3O/c16-12-3-1-2-11(8-12)6-7-18-15(21)10-20-14-5-4-13(17)9-19-14/h1-5,8-9H,6-7,10H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOFCAIUELALCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCNC(=O)CNC2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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